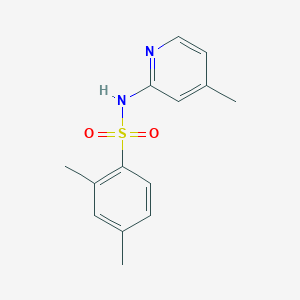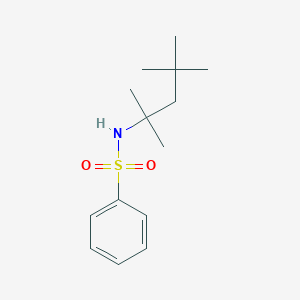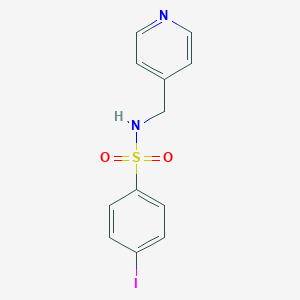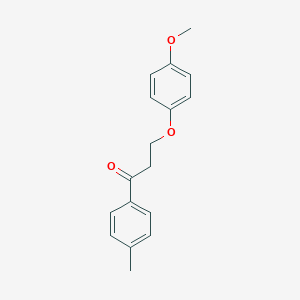
3-(4-Methoxyphenoxy)-1-(4-methylphenyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenoxy)-1-(4-methylphenyl)-1-propanone, also known as PMK, is a chemical compound that is commonly used in scientific research. It is a key intermediate in the synthesis of various pharmaceuticals and organic compounds.
Mécanisme D'action
3-(4-Methoxyphenoxy)-1-(4-methylphenyl)-1-propanone acts as a precursor to various organic compounds and pharmaceuticals. It is not known to have any direct biological activity or mechanism of action.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects on humans or animals. It is a chemical compound that is used solely for scientific research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Methoxyphenoxy)-1-(4-methylphenyl)-1-propanone is an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its advantages include its high yield and purity, as well as its low cost. However, its limitations include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are several future directions for research on 3-(4-Methoxyphenoxy)-1-(4-methylphenyl)-1-propanone. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the synthesis of new organic compounds and pharmaceuticals using this compound as a key intermediate. Additionally, research could focus on the potential toxic effects of this compound and ways to mitigate these effects.
Conclusion:
In conclusion, this compound is a key intermediate in the synthesis of various organic compounds and pharmaceuticals. It is widely used in scientific research and has several advantages and limitations for lab experiments. While it does not have any known biochemical or physiological effects, there are several future directions for research on this compound.
Méthodes De Synthèse
3-(4-Methoxyphenoxy)-1-(4-methylphenyl)-1-propanone can be synthesized using several methods, including the Wacker oxidation method, the Birch reduction method, and the Pd/C-catalyzed method. The Wacker oxidation method involves the oxidation of safrole using palladium and copper salts in the presence of oxygen. The Birch reduction method involves the reduction of benzene using lithium and ammonia in the presence of ethanol. The Pd/C-catalyzed method involves the hydrogenation of benzaldehyde using palladium on carbon as a catalyst.
Applications De Recherche Scientifique
3-(4-Methoxyphenoxy)-1-(4-methylphenyl)-1-propanone is widely used in scientific research as a key intermediate in the synthesis of various organic compounds and pharmaceuticals. It is used in the synthesis of drugs such as ephedrine, pseudoephedrine, and methamphetamine. It is also used in the synthesis of pesticides, fragrances, and other organic compounds.
Propriétés
Formule moléculaire |
C17H18O3 |
|---|---|
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
3-(4-methoxyphenoxy)-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C17H18O3/c1-13-3-5-14(6-4-13)17(18)11-12-20-16-9-7-15(19-2)8-10-16/h3-10H,11-12H2,1-2H3 |
Clé InChI |
BVRJGPMLLIFVPN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CCOC2=CC=C(C=C2)OC |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)CCOC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


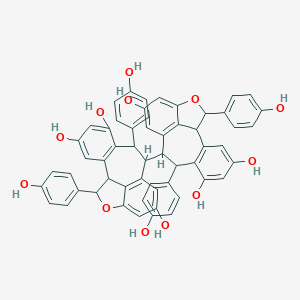
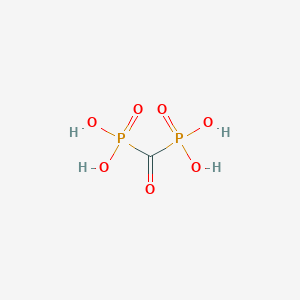
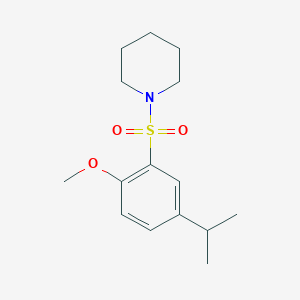
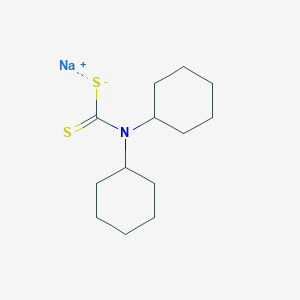

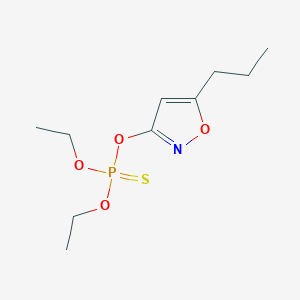
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)
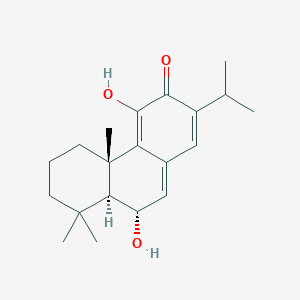
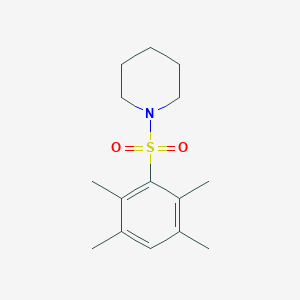
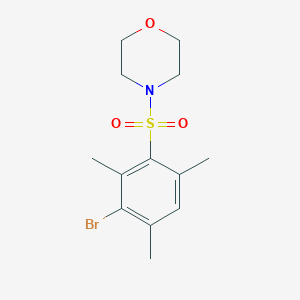
![4-[(Z)-1,2-diphenylethenyl]morpholine](/img/structure/B230936.png)
